molecular formula C13H9F3O2 B1584683 4-[4-(Trifluoromethyl)phenoxy]phenol CAS No. 39634-42-9

4-[4-(Trifluoromethyl)phenoxy]phenol

Cat. No.: B1584683
CAS No.: 39634-42-9
M. Wt: 254.2 g/mol
InChI Key: FJFSSESWAFPCSU-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenoxy]phenol is an organic compound with the molecular formula C13H9F3O2 . It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenoxy]phenol typically involves the reaction of 4-nitrophthalonitrile with this compound in the presence of potassium carbonate (K2CO3). This reaction leads to the formation of 4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]phthalonitrile . The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of chlorosilane and bromotrifluoromethane to form trifluoromethylsilane, which is then reacted with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. This intermediate is then reduced by zinc powder to yield this compound with a high yield .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenoxy]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to covalently graft onto lignocellulose surfaces, enhancing their hydrophobicity. This process is catalyzed by laccase enzymes, which facilitate the coupling of the compound onto complex lignin model compounds . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[4-(Trifluoromethyl)phenoxy]phenol include:

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and phenoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials with specialized properties .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFSSESWAFPCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068191
Record name 4-[(4-Trifluoromethylphenyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39634-42-9
Record name 4-[4-(Trifluoromethyl)phenoxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39634-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(4-(trifluoromethyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039634429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[4-(trifluoromethyl)phenoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-[(4-Trifluoromethylphenyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[4-(trifluoromethyl)phenoxy]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 4-[4-(Trifluoromethyl)phenoxy]phenol in materials science?

A: Research suggests this compound can be enzymatically polymerized with lignosulfonates, forming hydrophobic coatings. [, ] This opens up possibilities for utilizing this compound in creating water-resistant surfaces and materials.

Q2: How does the structure of this compound contribute to its hydrophobic properties?

A: The molecule's structure, featuring a trifluoromethyl group (-CF3) and two aromatic rings, contributes significantly to its hydrophobicity. The -CF3 group is highly electronegative and non-polar, repelling water molecules. This effect is further enhanced by the presence of the two aromatic rings. [, ]

Q3: Can this compound be used to modify natural fibers?

A: Yes, studies have demonstrated its successful grafting onto jute fibers using laccase-mediated reactions. [] This modification significantly increased the contact angle of the jute, indicating enhanced hydrophobicity and even oleophobicity.

Q4: Has this compound shown any biological activity?

A: While primarily explored for its material properties, this compound has exhibited some biological activity. Research indicates it can inhibit algal growth, with calculated EC10 values varying depending on the chosen dose-response model. []

Q5: Are there any known co-crystals involving this compound?

A: Yes, this compound has been successfully used to synthesize a co-crystal with urotropine in a 1:1 stoichiometric ratio. [] This co-crystal exhibited potential as a urease inhibitor and an anti-leishmanial agent.

Q6: What analytical techniques are used to confirm the incorporation of this compound into materials?

A6: Various techniques are employed to confirm the incorporation, including:

  • Fourier Transform Infrared Spectroscopy (FTIR): Detects changes in chemical bonds, revealing successful grafting onto materials like jute and bacterial cellulose. [, ]
  • X-ray Photoelectron Spectroscopy (XPS): Analyzes elemental composition, confirming the presence of fluorine after this compound incorporation. [, ]
  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information, confirming coupling onto model lignin compounds. []

Q7: What are the potential environmental concerns regarding this compound ?

A: While its applications in creating hydrophobic materials are promising, further research is needed to assess the long-term environmental impact and degradation pathways of this compound. Exploring its biodegradability and potential for accumulation in the environment is crucial for responsible use. []

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